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molecular formula C9H8N2O3 B1354472 8-Methoxyquinazoline-2,4(1H,3H)-dione CAS No. 62484-14-4

8-Methoxyquinazoline-2,4(1H,3H)-dione

Cat. No. B1354472
M. Wt: 192.17 g/mol
InChI Key: JOUZPZZMCYIDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05064833

Procedure details

3-Methoxyanthranilic acid (6 g, 0.036 mol) was suspended in water (200 ml, 35°) and glacial acetic acid (2.2 ml). A freshly prepared solution of potassium cyanate (3.7 g, 0.046 mol) in water (20 ml) was added dropwise to the stirred mixture. After 2 hours, sodium hydroxide (48.5 g 1.21 mol) was added in portions keeping the temperature below 40°. A clear solution was obtained momentarily before precipitating the hydrated sodium salt. After cooling, the precipitate was filtered off, dissolved in hot water which was acidified to pH 5, causing precipitation of 8-methoxy-2,4-quinazolinedione (4.6 g, 58%) m.p. 255°-257°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
3.7 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
48.5 g
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]([C:6]([OH:8])=O)[C:4]=1[NH2:12].C(O)(=O)C.[O-:17][C:18]#[N:19].[K+].[OH-].[Na+]>O>[CH3:1][O:2][C:3]1[CH:11]=[CH:10][CH:9]=[C:5]2[C:4]=1[NH:12][C:18](=[O:17])[NH:19][C:6]2=[O:8] |f:2.3,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC1=C(C(C(=O)O)=CC=C1)N
Step Two
Name
Quantity
2.2 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
potassium cyanate
Quantity
3.7 g
Type
reactant
Smiles
[O-]C#N.[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
48.5 g
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 40°
CUSTOM
Type
CUSTOM
Details
A clear solution was obtained momentarily
CUSTOM
Type
CUSTOM
Details
before precipitating the hydrated sodium salt
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in hot water which
CUSTOM
Type
CUSTOM
Details
precipitation of 8-methoxy-2,4-quinazolinedione (4.6 g, 58%) m.p. 255°-257°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C=CC=C2C(NC(NC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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